(2-Hydroxyethyl)ammonium octyl sulphate

Critical micelle concentration hydrotrope wetting agent

(2-Hydroxyethyl)ammonium octyl sulphate (CAS 30862-35-2) is a 1:1 salt of octyl hydrogen sulfate and 2-aminoethanol (monoethanolamine, MEA), bearing the molecular formula C10H25NO5S and a molecular weight of 271.38 g/mol. It belongs to the alkyl sulfate class of anionic surfactants but distinguishes itself through its MEA counterion, which imparts differences in pH behaviour, solubility, hydrolytic stability, and formulation compatibility compared to the more common sodium (CAS 142-31-4), ammonium (CAS 67633-88-9), or triethanolamine (CAS 30862-34-1) octyl sulfate salts.

Molecular Formula C10H25NO5S
Molecular Weight 271.38 g/mol
CAS No. 30862-35-2
Cat. No. B15479918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)ammonium octyl sulphate
CAS30862-35-2
Molecular FormulaC10H25NO5S
Molecular Weight271.38 g/mol
Structural Identifiers
SMILESCCCCCCCCOS(=O)(=O)O.C(CO)N
InChIInChI=1S/C8H18O4S.C2H7NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;3-1-2-4/h2-8H2,1H3,(H,9,10,11);4H,1-3H2
InChIKeyIEHXRVXDZGSPOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Hydroxyethyl)ammonium Octyl Sulphate (CAS 30862-35-2) Requires Specific Evaluation for Surfactant Procurement


(2-Hydroxyethyl)ammonium octyl sulphate (CAS 30862-35-2) is a 1:1 salt of octyl hydrogen sulfate and 2-aminoethanol (monoethanolamine, MEA), bearing the molecular formula C10H25NO5S and a molecular weight of 271.38 g/mol [1]. It belongs to the alkyl sulfate class of anionic surfactants but distinguishes itself through its MEA counterion, which imparts differences in pH behaviour, solubility, hydrolytic stability, and formulation compatibility compared to the more common sodium (CAS 142-31-4), ammonium (CAS 67633-88-9), or triethanolamine (CAS 30862-34-1) octyl sulfate salts [2]. The C8 alkyl chain places it in the short-chain surfactant category, conferring a high critical micelle concentration (CMC) and hydrotropic character that differs fundamentally from C12+ alkyl sulfate surfactants [3].

Why Sodium, Ammonium, or Triethanolamine Octyl Sulfates Cannot Be Interchanged with (2-Hydroxyethyl)ammonium Octyl Sulphate


Although all octyl sulfate salts share the same C8 hydrophobic tail, the counterion governs critical performance parameters — including CMC, surface tension reduction efficiency, pH of aqueous solutions, hydrolytic stability, and compatibility with other formulation components — that directly affect end-use efficacy [1]. For instance, substituting the MEA counterion with sodium eliminates the proton-transfer equilibrium characteristic of protic ionic liquids and removes the mild alkalinity and hydrogen-bonding capacity that the ethanolammonium cation provides; conversely, moving to the tris(hydroxyethyl)ammonium (triethanolamine) salt increases molecular weight by ~32% (from 271.38 to 359.48 g/mol) and alters water solubility and viscosity behaviour [2]. Additionally, octyl sulfate esters exhibit markedly different hydrolytic stability compared to methyl or ethyl sulfate esters, meaning that even within the same counterion family, chain-length selection is non-trivial [3].

Quantitative Differentiation Evidence for (2-Hydroxyethyl)ammonium Octyl Sulphate Versus Closest Analogs


CMC Positioning: High Monomer Availability Versus C12 Surfactants Enables Hydrotropic and Wetting Applications

Short-chain (C8) alkyl sulfate surfactants exhibit critical micelle concentrations approximately 15-fold higher than their C12 counterparts. Sodium octyl sulfate (SOS) has a reported CMC of 0.13 M (130 mM) at 25°C, while sodium dodecyl sulfate (SDS/SLS) has a CMC of 0.0083 M (8.3 mM) under identical conditions [1]. Ammonium octyl sulfate is reported with a CMC in the range of ~100–130 mM . While a directly measured CMC for the MEA salt is not reported in the open literature, the octyl sulfate anion — not the counterion — is the primary determinant of CMC; the MEA salt is therefore expected to fall within the same 100–140 mM range [2]. This high CMC means that at typical use concentrations (1–5 wt%, ~37–185 mM), the MEA salt exists predominantly as monomers rather than micelles, providing superior wetting, penetration, and hydrotropic coupling action compared to C12 surfactants that are already fully micellized at these concentrations .

Critical micelle concentration hydrotrope wetting agent short-chain surfactant

Hydrolytic Stability Advantage of Octyl Sulfate Esters Over Shorter-Chain Alkyl Sulfates

A systematic thermodynamic study of alkyl sulfate-based ionic liquids demonstrated that methyl sulfate- and ethyl sulfate-based ILs undergo rapid hydrolysis in the presence of water at moderate temperatures, whereas butyl sulfate- and octyl sulfate-based ILs exhibit substantially greater kinetic stability [1]. Specifically, hydrolysis of octyl sulfate-based ILs was observed only after several months at temperatures up to 423 K (150°C) in the presence of water, compared to rapid and unequivocal hydrolysis for methyl/ethyl sulfate systems under identical conditions [1]. This enhanced hydrolytic stability is attributed to the partial miscibility of the long-chain alcohol hydrolysis product (1-octanol) with the aqueous phase, which thermodynamically suppresses the forward hydrolysis reaction [2]. The MEA counterion of the target compound further provides a proton-transfer equilibrium (protic ionic liquid character) that can influence the hydrolysis equilibrium differently than aprotic cations such as imidazolium or quaternary ammonium [3].

Hydrolytic stability alkyl sulfate ionic liquid formulation shelf-life

Counterion-Dependent Surface Activity: Hydroxyethyl Group Effect on Surfactant Efficiency

A study on nonyl-(2-hydroxyethyl)ammonium surfactants (C9 analogues) demonstrated that increasing the number of hydroxyethyl groups from one (MEA-based) to three (TEA-based) systematically raises the Gibbs free energy of micellization (ΔGmic) and adsorption (ΔGads), indicating that the surface activity increases with the number of hydroxyethyl groups [1]. Monoethanolamine-derived surfactants occupy an intermediate position: they exhibit lower surface activity than their diethanolamine or triethanolamine counterparts but higher surface activity than the corresponding quaternary ammonium (non-hydroxyethyl) surfactants due to hydrogen-bonding capability of the hydroxyethyl moiety [2]. While this study used bromide/iodide counterions on a C9 chain rather than octyl sulfate, the trend establishes that the MEA counterion confers distinct and quantifiably different interfacial behaviour compared to both the sodium salt (no hydroxyethyl group) and the tris(hydroxyethyl)ammonium salt (three hydroxyethyl groups) [3].

Surface tension counterion effect hydroxyethylammonium adsorption efficiency

pH and Formulation Compatibility: Monoethanolamine Counterion Provides Mild Alkalinity Distinct from Sodium or Ammonium Salts

Unlike sodium octyl sulfate (which yields a near-neutral to slightly alkaline aqueous solution) or ammonium octyl sulfate (which releases ammonia under alkaline conditions), the MEA counterion in (2-hydroxyethyl)ammonium octyl sulphate provides a mild alkaline pH (typically 8.5–10.5 for the free amine) and modest buffering capacity around the pKa of the ethanolammonium/ethanolamine equilibrium (pKa ~9.5) [1]. This pH profile is particularly relevant for personal care and cosmetic formulations, where MEA-lauryl sulfate (the C12 homologue) is preferred over SLS for its mildness and compatibility with sensitive-skin formulations . MEA-lauryl sulfate is commercially supplied at pH 3.0–4.0 (as the acidic formulation) and is described as mild and non-irritating for sensitive skin . By extension, the C8 MEA octyl sulfate is expected to exhibit similar pH-dependent mildness characteristics while offering the additional benefit of a shorter alkyl chain (lower protein-denaturing potential) [2].

pH buffering formulation compatibility monoethanolamine personal care

Patent-Recognised Use of Monoethanolamine Alkyl Sulfates in High-Active Detergent Formulations

US Patent 5,770,756 (assigned to Procter & Gamble, 1998) specifically claims a process for producing high-active alkyl sulphate solutions using monoethanolamine as the organic amine for neutralisation, with the weight ratio of sulfuric acid additive to premix ranging from 0.5:1 to 9:1 [1]. The patent explicitly selects monoethanolamine from the group of alkylamines and alkanolamines, demonstrating industrial recognition that MEA-based alkyl sulfates enable higher active concentrations and isotropic liquid products compared to sodium or ammonium counterparts [2]. Similarly, GB2136444A claims aqueous concentrated detergent compositions comprising mixed ammonium/monoethanolamine alkyl sulfates where the alkyl group has 10–18 carbon atoms, highlighting that the MEA counterion contributes to phase stability and prevents gelation at high surfactant loadings [3]. These patents establish that the MEA counterion solves specific formulation challenges (high active content without gelling) that sodium or ammonium salts cannot address equivalently.

Detergent formulation high active monoethanolamine alkyl sulfate patent

Molecular Weight and Hydrogen-Bonding Capacity Differentiate MEA Salt from Sodium and Ammonium Octyl Sulfates

The molecular weight of (2-hydroxyethyl)ammonium octyl sulphate is 271.38 g/mol, compared to 232.27 g/mol for sodium octyl sulfate (SOS) and 227.32 g/mol for ammonium octyl sulfate [1]. The MEA salt possesses 3 hydrogen bond donor sites (from the –NH3⁺ and –OH groups) and 6 hydrogen bond acceptor sites, compared to 0 H-bond donors for the sodium salt and 4 donors for the ammonium salt (from NH4⁺) . This elevated H-bonding capacity influences water solubility, viscosity, and the ability to participate in structuring surfactant phases (e.g., lamellar liquid crystals) in concentrated formulations [2]. The tris(2-hydroxyethyl)ammonium analogue (CAS 30862-34-1) has a molecular weight of 359.48 g/mol with 4 H-bond donors and 8 H-bond acceptors, representing the high extreme of this cation series [3].

Hydrogen bonding molecular weight cation structure protic ionic liquid

Evidence-Backed Application Scenarios for Procuring (2-Hydroxyethyl)ammonium Octyl Sulphate


Hydrotrope and Coupling Agent in Concentrated Industrial Cleaning Formulations

The high CMC (~100–140 mM, class-level inference) of (2-hydroxyethyl)ammonium octyl sulphate enables it to function as a monomeric hydrotrope and coupling agent at concentrations where C12+ surfactants are fully micellized and unavailable for interfacial activity . Combined with the patent-demonstrated ability of MEA alkyl sulfates to form isotropic, high-active concentrates without gelation [8], this compound is preferentially suited for formulating concentrated industrial cleaners, hard-surface degreasers, and firefighting foam concentrates where high surfactant loading, phase stability, and rapid wetting are simultaneously required.

Personal Care and Cosmetic Formulations Requiring Mild Surfactancy with Short-Chain Character

The MEA counterion is commercially established in MEA-lauryl sulfate as a mild surfactant suitable for sensitive-skin formulations, with documented low irritation potential . The shorter C8 alkyl chain of the target compound is expected to further reduce protein-denaturing and skin-barrier disruption potential compared to C12 homologues (based on the well-established chain-length dependence of surfactant mildness) [8]. This makes the compound a candidate for mild facial cleansers, baby care products, and rinse-off formulations where minimising irritation is a critical procurement specification. The pH buffering capacity of the ethanolammonium/ethanolamine equilibrium additionally supports formulation at skin-compatible pH [9].

Protic Ionic Liquid Platform for Pharmaceutical Solubilisation and Drug Delivery Research

2-Hydroxyethylammonium-based surface-active ionic liquids (SAILs) have been demonstrated to enhance the solubility and permeability of poorly bioavailable drugs such as gabapentin via micellar solubilisation . The laurate homologue [2-HEA][Lau] has a measured CMC of 1.0203 mol·m⁻³ in water, and the CMC decreases in the presence of drug, indicating favourable drug-surfactant interactions [8]. While the octyl sulfate analogue has a higher CMC, its protic ionic liquid character, biodegradability, and low toxicity profile (as demonstrated for related 2-hydroxyethylammonium PILs) [9] position it as a research-grade surfactant for pharmaceutical pre-formulation studies, particularly where a shorter alkyl chain is desired for faster clearance or lower bioaccumulation potential.

Emulsion Polymerisation and Latex Manufacturing Where Counterion-Controlled Electrolyte Tolerance Is Required

Ammonium octyl sulfate is industrially used as a wetting agent and emulsifier in emulsion polymerisation and textile processing . The MEA analogue offers distinct advantages in these applications: (i) the ethanolammonium counterion does not release volatile ammonia under alkaline conditions (unlike the ammonium salt), improving workplace safety and odour profile; (ii) the hydrogen-bonding capacity of the hydroxyethyl group provides enhanced latex particle stabilisation through steric and electrosteric mechanisms [8]; and (iii) the well-defined molecular structure (single counterion species vs. the mixed counterion environment in commercial MEA-lauryl sulfate products) ensures batch-to-batch reproducibility critical for polymer manufacturing [9].

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